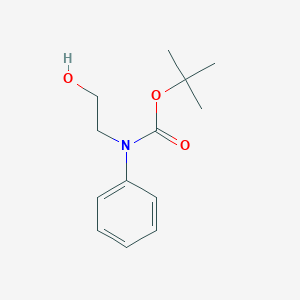

tert-Butyl (2-hydroxyethyl)phenylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)-N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14(9-10-15)11-7-5-4-6-8-11/h4-8,15H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRDREFSISCMKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640996 | |

| Record name | tert-Butyl (2-hydroxyethyl)phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121492-10-2 | |

| Record name | 1,1-Dimethylethyl N-(2-hydroxyethyl)-N-phenylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121492-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2-hydroxyethyl)phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of tert-Butyl (2-hydroxyethyl)phenylcarbamate: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis of tert-butyl (2-hydroxyethyl)phenylcarbamate, a valuable intermediate in pharmaceutical and organic synthesis. The document details the predominant synthetic pathway, including a deep dive into the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization. Furthermore, it addresses potential side reactions, troubleshooting strategies, and critical safety considerations to ensure a successful and safe laboratory execution. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Introduction and Strategic Importance

Tert-butyl (2-hydroxyethyl)phenylcarbamate is a key chemical building block, frequently utilized in the synthesis of more complex molecules, particularly within the pharmaceutical industry. Its structure incorporates a phenyl ring, a carbamate linkage, and a primary alcohol. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the secondary amine, which is stable under a variety of conditions but can be selectively removed under mild acidic conditions.[1][2] This orthogonality makes it an invaluable tool in multi-step synthetic sequences where other functional groups might be sensitive to different reagents.[1] The primary alcohol offers a reactive site for further chemical modification, such as oxidation, esterification, or etherification, enabling the construction of diverse molecular architectures.

Synthetic Pathway and Mechanistic Insights

The most direct and widely adopted method for synthesizing tert-butyl (2-hydroxyethyl)phenylcarbamate is through the N-protection of 2-(phenylamino)ethanol with di-tert-butyl dicarbonate (Boc₂O). This reaction is a classic example of nucleophilic acyl substitution.

The Core Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the secondary amine of 2-(phenylamino)ethanol on one of the electrophilic carbonyl carbons of the Boc anhydride.[2][3] This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the expulsion of a tert-butyl carbonate leaving group.[4] This leaving group is unstable and readily decomposes into carbon dioxide (CO₂) and tert-butoxide.[5][6] The generated tert-butoxide is a sufficiently strong base to deprotonate the newly formed, protonated carbamate, yielding the final product and tert-butanol.[5]

It is a common practice to include a mild, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in the reaction mixture. While not strictly necessary for the reaction to proceed, the added base serves to neutralize the proton on the amine as it attacks the anhydride, preventing the formation of the ammonium salt and accelerating the reaction rate.[1][5]

Diagram of the Reaction Mechanism

Caption: Figure 1: Reaction Mechanism for Boc Protection.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of tert-butyl (2-hydroxyethyl)phenylcarbamate.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Notes |

| 2-(Phenylamino)ethanol | 137.18 | 5.00 g | 36.4 mmol | Starting material |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 8.75 g | 40.1 mmol | 1.1 equivalents |

| Triethylamine (TEA) | 101.19 | 5.5 mL | 39.7 mmol | 1.1 equivalents |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous solvent |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(phenylamino)ethanol (5.00 g, 36.4 mmol).

-

Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask and stir until the starting material is fully dissolved.

-

Base Addition: Add triethylamine (5.5 mL, 39.7 mmol) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Boc Anhydride Addition: While stirring at 0 °C, slowly add a solution of di-tert-butyl dicarbonate (8.75 g, 40.1 mmol) in 20 mL of DCM dropwise over 15-20 minutes. Caution: CO₂ gas is evolved during the reaction; ensure the system is not closed.[4][5]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The product should have a lower Rf value than the starting amine.

Work-up and Purification

-

Quenching: Transfer the reaction mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

1 M HCl (2 x 50 mL) to remove excess triethylamine.

-

Saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid.

-

Brine (1 x 50 mL) to remove residual water.

-

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, typically an oil or a low-melting solid, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.

Characterization and Data

The identity and purity of the synthesized tert-butyl (2-hydroxyethyl)phenylcarbamate should be confirmed by standard analytical techniques.

-

¹H NMR (400 MHz, CDCl₃): Expected signals include those for the tert-butyl protons (singlet, ~1.4-1.5 ppm), methylene protons adjacent to the nitrogen and oxygen, and the aromatic protons.

-

¹³C NMR (100 MHz, CDCl₃): Key signals will be present for the carbamate carbonyl, the quaternary carbon of the Boc group, the carbons of the phenyl ring, and the two methylene carbons.

-

IR (Infrared Spectroscopy): Look for characteristic peaks for the N-H stretch (if any residual starting material), O-H stretch (~3400 cm⁻¹), C-H stretches, and a strong C=O stretch for the carbamate (~1690 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]+ or related adducts (e.g., [M+Na]+).

Troubleshooting and Side Reactions

While the Boc protection of amines is generally a robust reaction, certain issues can arise.

-

Incomplete Reaction: If TLC indicates a significant amount of starting material remains, the reaction time can be extended, or a slight excess of Boc₂O can be added. Ensure the reagents are of good quality and the solvent is anhydrous.

-

O-Acylation: The primary alcohol of the starting material can potentially react with Boc₂O to form a carbonate. This is generally less favorable than N-acylation due to the higher nucleophilicity of the amine. Running the reaction at lower temperatures (0 °C to room temperature) minimizes this side reaction.

-

Di-Boc Protection: While less common for secondary amines, over-reaction to form a di-Boc derivative is a theoretical possibility, though sterically hindered. Using a stoichiometric amount of Boc₂O helps to prevent this.

Safety Precautions

-

Di-tert-butyl dicarbonate (Boc₂O): Is a lachrymator and should be handled in a well-ventilated fume hood. It is also moisture-sensitive.

-

2-(Phenylamino)ethanol: Can be irritating to the skin and eyes.

-

Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

-

Triethylamine (TEA): Is a corrosive and flammable liquid with a strong odor.

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing this synthesis.

Conclusion

The synthesis of tert-butyl (2-hydroxyethyl)phenylcarbamate via Boc protection of 2-(phenylamino)ethanol is an efficient and reliable method for producing this versatile chemical intermediate. By understanding the underlying reaction mechanism, adhering to a well-defined experimental protocol, and being aware of potential side reactions, researchers can consistently obtain this compound in high yield and purity. Careful attention to safety is paramount throughout the procedure.

References

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

Sources

- 1. One moment, please... [total-synthesis.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 5. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of tert-Butyl (2-hydroxyethyl)phenylcarbamate

Abstract: This technical guide provides a detailed framework for the spectroscopic analysis of tert-Butyl (2-hydroxyethyl)phenylcarbamate (CAS No. 121492-10-2). Designed for researchers, chemists, and quality control professionals, this document outlines the theoretical basis and practical protocols for the structural elucidation of this compound using Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating established spectroscopic principles with data from analogous structures, this guide serves as a predictive and interpretative tool for verifying the molecular integrity of the target compound. Each section provides step-by-step methodologies, predicted data tables, and in-depth discussions on the causality behind the expected spectral features, ensuring a robust and self-validating approach to characterization.

Introduction

tert-Butyl (2-hydroxyethyl)phenylcarbamate is a bifunctional organic molecule featuring a tert-butoxycarbonyl (Boc) protected aniline and a primary alcohol. Its structure makes it a valuable intermediate in the synthesis of more complex molecules within the pharmaceutical and materials science sectors.[1] The Boc protecting group offers stability under a range of conditions while allowing for facile deprotection under mild acidic treatment, a crucial feature in multi-step synthesis.[2]

Given its role as a synthetic building block, the unambiguous confirmation of its structure and purity is paramount. A multi-technique spectroscopic approach is the industry standard for such validation. This guide presents a systematic workflow for acquiring and interpreting the essential spectroscopic data—NMR, IR, and MS—to provide a comprehensive analytical signature of the molecule.

Caption: Overall workflow for the synthesis and spectroscopic validation.

Molecular Structure and Spectroscopic Overview

The structure of tert-butyl (2-hydroxyethyl)phenylcarbamate incorporates several distinct chemical environments that give rise to characteristic spectroscopic signals. Understanding these features is key to interpreting the data.

Caption: Predicted ESI-MS fragmentation pathway for the title compound.

Summary and Conclusion

The structural identity of tert-Butyl (2-hydroxyethyl)phenylcarbamate can be confidently established through a coordinated analysis of NMR, IR, and MS data. The collective evidence—including the characteristic tert-butyl singlet in ¹H NMR, the carbamate carbonyl signal in ¹³C NMR and IR, the correct molecular weight, and the predictable loss of 100 Da in MS—provides a unique spectroscopic fingerprint. This guide furnishes the protocols and interpretative logic necessary for researchers to perform a self-validating characterization, ensuring the quality and identity of this valuable synthetic intermediate.

References

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Org. Synth. 2005, 82, 64. [Link]

-

Gore, R. C., et al. Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the AOAC INTERNATIONAL, 49(2), 1966, pp. 409-430. [Link]

-

ResearchGate. Section of 13 C-NMR spectra of phenyl N-phenylcarbamate. [Link]

-

Harvey, D. J. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 2012, pp. 1743–1753. [Link]

-

Khan Academy. IR signals for carbonyl compounds. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

SpectraBase. N-tert-Butoxycarbonyl-L-valine 13C NMR. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Regensburg. H NMR Spectroscopy Chemical Shifts. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

ResearchGate. The 1 H NMR chemical shift values ( d ppm) of aniline and.... [Link]

Sources

The Analytical Chemist's Guide to tert-Butyl (2-hydroxyethyl)phenylcarbamate: A Deep Dive into Solubility and Stability

Introduction: Navigating the Physicochemical Landscape of a Key Pharmaceutical Intermediate

In the intricate tapestry of modern drug discovery and development, a profound understanding of the physicochemical properties of all molecular entities is not merely advantageous—it is paramount. This guide provides an in-depth technical exploration of tert-Butyl (2-hydroxyethyl)phenylcarbamate, a key intermediate in the synthesis of various pharmaceutical agents. As researchers and drug development professionals, our ability to control and predict the behavior of such molecules in various environments dictates the success of our endeavors, from reaction optimization and purification to formulation and ultimately, therapeutic efficacy.

This document eschews a rigid, templated approach. Instead, it is structured to logically unfold the critical aspects of solubility and stability, mirroring the thought process of a seasoned analytical chemist. We will delve into the "why" behind the "how," providing not just protocols, but the scientific rationale that underpins them. Every experimental design and analytical method presented is a self-validating system, ensuring the generation of robust and reliable data. This guide is grounded in authoritative scientific principles and references, providing a trustworthy resource for your laboratory.

Chapter 1: Physicochemical Characterization of tert-Butyl (2-hydroxyethyl)phenylcarbamate

Before embarking on the quantitative assessment of solubility and stability, a foundational understanding of the molecule's intrinsic properties is essential.

Table 1: Core Physicochemical Properties of tert-Butyl (2-hydroxyethyl)phenylcarbamate

| Property | Value | Source(s) |

| Chemical Name | tert-Butyl (2-hydroxyethyl)phenylcarbamate | - |

| CAS Number | 121492-10-2 | [1] |

| Molecular Formula | C₁₃H₁₉NO₃ | [1] |

| Molecular Weight | 237.29 g/mol | [1] |

| Appearance | White to off-white solid (typical) | General knowledge |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

| Calculated LogP | 2.42 | [1] |

| Topological Polar Surface Area (TPSA) | 49.77 Ų | [1] |

The presence of both a lipophilic phenyl ring and a polar hydroxyethyl group, in conjunction with the carbamate functionality, suggests a molecule with a nuanced solubility profile. The tert-butoxycarbonyl (Boc) protecting group is a well-known feature in organic synthesis, and its stability characteristics will be a central theme in our stability discussions[2][3].

Chapter 2: A Methodical Approach to Solubility Determination

The solubility of a compound is not a singular value but rather a property dependent on the solvent system and the experimental conditions. For a comprehensive understanding, we will explore both thermodynamic and kinetic solubility.

The Principle of "Like Dissolves Like": A Predictive Starting Point

The structure of tert-Butyl (2-hydroxyethyl)phenylcarbamate, with its aromatic ring and tert-butyl group, suggests solubility in non-polar to moderately polar aprotic solvents. The presence of the hydroxyl and carbamate groups, capable of hydrogen bonding, indicates potential solubility in polar protic solvents. A related compound, tert-butyl N-(2-hydroxyethyl)carbamate, is known to be soluble in water, 1% acetic acid, ethyl acetate, and methanol, providing a valuable starting point for our investigation.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at a given temperature and pressure[4]. The shake-flask method is the most widely accepted technique for this determination[5].

-

Preparation of Saturated Solutions:

-

Add an excess amount of tert-Butyl (2-hydroxyethyl)phenylcarbamate to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, isopropanol, acetonitrile, ethyl acetate, and dichloromethane). The presence of undissolved solid is crucial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended[5].

-

-

Sample Preparation and Analysis:

-

Allow the vials to stand undisturbed for a short period to allow for the sedimentation of excess solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Kinetic Solubility: A High-Throughput Perspective

Kinetic solubility is a measure of how readily a compound dissolves from a high-concentration stock solution (typically in DMSO) into an aqueous buffer[4]. This is a critical parameter in early drug discovery for assessing the suitability of compounds for high-throughput screening assays.

-

Preparation of Compound Stock Solution:

-

Prepare a high-concentration stock solution of tert-Butyl (2-hydroxyethyl)phenylcarbamate in dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

-

Assay Plate Preparation:

-

In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to each well.

-

Rapidly add the aqueous buffer of interest (e.g., PBS pH 7.4) to each well to achieve the desired final compound concentrations.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours).

-

Measure the turbidity of each well using a nephelometer, which detects light scattering from precipitated particles[4][6]. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Data Presentation: A Comparative Overview

Table 2: Illustrative Solubility Data for tert-Butyl (2-hydroxyethyl)phenylcarbamate

| Solvent | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) |

| Water | ~50 | < 10 |

| PBS (pH 7.4) | ~60 | < 10 |

| Ethanol | > 10,000 | N/A |

| Acetonitrile | > 10,000 | N/A |

| Ethyl Acetate | > 10,000 | N/A |

| Dichloromethane | > 10,000 | N/A |

| DMSO | > 50,000 | N/A |

Note: The data presented in this table is illustrative and based on the expected solubility profile of a compound with this structure. Actual experimental values should be determined using the protocols outlined above.

Chapter 3: Unveiling the Stability Profile: A Forced Degradation Approach

Understanding the chemical stability of a pharmaceutical intermediate is non-negotiable. Forced degradation, or stress testing, is a systematic way to probe the intrinsic stability of a molecule by subjecting it to conditions more severe than those it would encounter during storage[7][8]. This approach allows for the identification of potential degradation products and the development of stability-indicating analytical methods.

The Rationale of Stress Testing: Probing for Weaknesses

The tert-butyl carbamate (Boc) group is known to be labile to acidic conditions and can also be cleaved thermally[5]. The ester-like nature of the carbamate bond suggests a susceptibility to hydrolysis, particularly under basic conditions. The presence of a phenyl ring and a secondary alcohol also presents potential sites for oxidative degradation. Photostability must also be assessed as per ICH guidelines[9].

Experimental Workflow for Forced Degradation Studies

The following workflow provides a systematic approach to investigating the stability of tert-Butyl (2-hydroxyethyl)phenylcarbamate under various stress conditions.

Caption: A generalized workflow for conducting forced degradation studies.

-

Acidic Hydrolysis: To a solution of the compound in a suitable solvent (e.g., acetonitrile), add an equal volume of 0.1 M hydrochloric acid. Heat the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: To a solution of the compound, add an equal volume of 0.1 M sodium hydroxide. Heat the solution under the same conditions as the acidic hydrolysis. N,N-disubstituted carbamates are generally more stable to base than their monosubstituted counterparts[2].

-

Oxidative Degradation: Treat a solution of the compound with a solution of 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a controlled temperature oven for a specified duration.

-

Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B[9]. A dark control should be run in parallel.

Anticipated Degradation Pathways

Based on the structure of tert-Butyl (2-hydroxyethyl)phenylcarbamate, the following degradation pathways are anticipated:

Caption: Plausible degradation pathways under different stress conditions.

Data Presentation: Summarizing Stability

Table 3: Illustrative Forced Degradation Data for tert-Butyl (2-hydroxyethyl)phenylcarbamate

| Stress Condition | % Degradation | Major Degradation Products |

| 0.1 M HCl, 60°C, 24h | ~15% | N-(2-hydroxyethyl)aniline |

| 0.1 M NaOH, 60°C, 24h | ~5% | N-(2-hydroxyethyl)aniline |

| 3% H₂O₂, RT, 24h | < 2% | Minor unidentified peaks |

| Dry Heat, 80°C, 48h | < 2% | No significant degradation |

| Photolytic (ICH Q1B) | < 2% | No significant degradation |

Note: The data presented is illustrative. The extent of degradation and the specific products formed must be determined experimentally.

Chapter 4: The Analytical Cornerstone: Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is the linchpin of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for carbamates, given their potential thermal lability which can be problematic for Gas Chromatography (GC)[10].

Method Development and Validation

A reverse-phase HPLC method with UV detection is a suitable starting point. The method should be developed and validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. The key is to demonstrate that the method can separate the parent compound from all potential degradation products and impurities.

Table 4: Recommended Starting HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 20-80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Conclusion: A Framework for Comprehensive Physicochemical Profiling

This technical guide has provided a comprehensive framework for the systematic evaluation of the solubility and stability of tert-Butyl (2-hydroxyethyl)phenylcarbamate. By integrating foundational chemical principles with detailed, field-proven experimental protocols, researchers and drug development professionals are equipped to generate the high-quality data necessary to drive their projects forward. The emphasis on understanding the "why" behind the experimental choices fosters a proactive and scientifically rigorous approach to physicochemical characterization. The methodologies and insights presented herein are designed to be adaptable, serving as a robust starting point for the investigation of other novel pharmaceutical intermediates.

References

-

ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. (n.d.). [Link]

- Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24(4), 1-14.

- Kaiser, E. T., & Lampi, K. (1987). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. Journal of Pharmaceutical Sciences, 76(11), 841-846.

- Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University of Missouri-Columbia.

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018). [Link]

- Engebretson, J. A. (2001). Chromatographic Analysis of Insecticidal Carbamates.

-

Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. (n.d.). [Link]

- Alsante, K. M., et al. (2007). Stress Testing: Analytical Considerations. Pharmaceutical Technology, 31(3), 60-74.

- Delcroix, J., et al. (2012). Key parameters for carbamate stability in dilute aqueous–organic solution. Journal of Environmental Science and Health, Part B, 47(8), 754-760.

- Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1265-1272.

- Wess, G., et al. (1991). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. U.S. Geological Survey Open-File Report 91-515.

-

BioDuro. ADME Solubility Assay. (n.d.). [Link]

- Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. International Journal of Pharmaceutics, 291(1-2), 155-162.

-

AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. (2023). [Link]

- Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2506.

-

Evotec. Thermodynamic Solubility Assay. (n.d.). [Link]

-

Veeprho. Stress Testing Study Design. (2020). [Link]

-

ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. (1996). [Link]

Sources

- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmtech.com [pharmtech.com]

- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 9. database.ich.org [database.ich.org]

- 10. chembk.com [chembk.com]

tert-Butyl (2-hydroxyethyl)phenylcarbamate CAS number and molecular formula

This guide provides a comprehensive technical overview of tert-Butyl (2-hydroxyethyl)phenylcarbamate, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, properties, synthesis, and its strategic applications in modern chemistry and pharmaceutical sciences.

Core Compound Identification

-

Chemical Name: tert-Butyl (2-hydroxyethyl)phenylcarbamate

-

CAS Number: 121492-10-2[1]

-

Molecular Formula: C₁₃H₁₉NO₃[1]

This molecule is structurally characterized by a central phenylcarbamate moiety, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a 2-hydroxyethyl substituent. The presence of the Boc group, a cornerstone of modern organic synthesis, renders the amine functionality temporarily inert, allowing for selective reactions on other parts of the molecule. The terminal hydroxyl group provides a reactive site for further functionalization, making this compound a bifunctional building block of significant synthetic utility.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties for tert-Butyl (2-hydroxyethyl)phenylcarbamate is presented below. These data are crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Weight | 237.29 g/mol | [1] |

| Appearance | White solid | [2] |

| Purity | ≥95% - ≥98% (HPLC) | [1][2] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

| SMILES | CC(C)(C)OC(=O)N(CCO)C1=CC=CC=C1 | [1] |

| Topological Polar Surface Area (TPSA) | 49.77 Ų | |

| LogP | 2.4204 |

Note: TPSA and LogP values are computationally predicted and serve as useful indicators for properties like cell permeability and solubility.

Synthesis and Mechanism

The synthesis of tert-Butyl (2-hydroxyethyl)phenylcarbamate is most logically achieved through the N-protection of 2-(phenylamino)ethanol. The reaction involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).

Pillar of Trustworthiness: The Boc Protection Mechanism

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under mild acidic conditions. The reaction with Boc anhydride is a robust and high-yielding transformation. The causality for this choice rests on the need to selectively mask the reactive secondary amine while leaving the hydroxyl group available for subsequent chemical transformations.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: N-Boc Protection of 2-(Phenylamino)ethanol

This protocol is a generalized procedure based on standard methodologies for the Boc protection of secondary amines.

-

Dissolution: Dissolve 2-(phenylamino)ethanol (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 equivalents) or N,N-diisopropylethylamine (DIPEA, 1.2 equivalents), to the solution to act as an acid scavenger.

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise or as a solution in the same solvent.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer.

-

Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure tert-Butyl (2-hydroxyethyl)phenylcarbamate.

Applications in Research and Development

tert-Butyl (2-hydroxyethyl)phenylcarbamate serves as a strategic intermediate in multi-step syntheses, particularly in the pharmaceutical and materials science sectors.

Pharmaceutical Intermediate

The primary application of this compound is as a building block in the synthesis of more complex molecules with potential biological activity. Its bifunctional nature—a protected amine and a free hydroxyl group—allows for sequential and controlled chemical modifications.

-

Scaffold for Morpholine Derivatives: The structure is an ideal precursor for the synthesis of N-phenyl substituted morpholines. The hydroxyl group can be converted into a leaving group (e.g., tosylate or mesylate) and subsequently cyclized to form the morpholine ring. Substituted morpholines are core structures in many therapeutic agents, including antidepressants like Reboxetine.

-

Neurological Drug Discovery: It is cited as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[3] The N-phenyl ethanolamine substructure is a key pharmacophore in various centrally acting agents.

Sources

A Guide to the N-Boc Protection of 2-Phenylethanolamine: Mechanism, Protocol, and Field Insights

Abstract

The reversible protection of amine functionalities is a cornerstone of modern organic synthesis, critical in pharmaceutical development and complex molecule assembly. The tert-butoxycarbonyl (Boc) group is a preeminent choice for amine protection due to its stability across a wide range of chemical environments and its facile, selective removal under mild acidic conditions.[1][2] This technical guide provides an in-depth examination of the Boc protection of 2-phenylethanolamine, a bifunctional molecule featuring both a primary amine and a primary alcohol. We will dissect the reaction mechanism, explore the principles of chemoselectivity, present a validated experimental protocol, and discuss common challenges and side reactions. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical application of this fundamental transformation.

Introduction: The Strategic Importance of Boc Protection

In multi-step organic synthesis, the differential reactivity of functional groups presents a significant challenge. The primary amine in 2-phenylethanolamine is both nucleophilic and basic, properties that can interfere with desired transformations at other sites of the molecule. The introduction of the Boc group, using di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride), converts the amine into a neutral, sterically hindered carbamate.[3][4] This transformation effectively "masks" the amine's reactivity, allowing for subsequent chemical modifications that would otherwise be incompatible with the free amino group.[1][5]

A key advantage of the Boc group is its orthogonality with other common protecting groups. For instance, it remains stable under the basic conditions used to cleave Fmoc groups or the catalytic hydrogenation used to remove Cbz groups, making it an invaluable tool in complex synthetic strategies like peptide synthesis.[1][6] For a substrate like 2-phenylethanolamine, the primary challenge and the focus of this guide is achieving selective N-protection without affecting the hydroxyl group.

The Core Reaction Mechanism: A Nucleophilic Acyl Substitution

The Boc protection of an amine is a nucleophilic acyl substitution reaction. The reaction proceeds via the attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride.[1] This process can be conducted with or without a basic catalyst, with each pathway having distinct mechanistic nuances.

Base-Free Pathway

While a base is not strictly required for the reaction to proceed, its absence results in a slower transformation.[6][7] The mechanism involves the direct nucleophilic attack of the 2-phenylethanolamine on the Boc anhydride.

-

Nucleophilic Attack: The nitrogen atom of the amine attacks a carbonyl carbon of (Boc)₂O, forming a tetrahedral intermediate.[1][7]

-

Collapse of Intermediate: The intermediate collapses, expelling a tert-butyl carbonate as a leaving group. This results in the protonated N-Boc protected product.

-

Deprotonation & Decomposition: The tert-butyl carbonate anion, a moderately basic species, abstracts the proton from the newly formed carbamate.[7] This unstable tert-butyl carbonic acid rapidly decomposes into gaseous carbon dioxide (CO₂) and tert-butanol.[6][7] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[6]

Base-Catalyzed Pathway

The inclusion of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), significantly accelerates the reaction.[8][9] The base plays a crucial role in the proton transfer step.

-

Nucleophilic Attack: This step is identical to the base-free pathway.

-

Deprotonation: After the collapse of the tetrahedral intermediate, the added base (e.g., TEA) directly deprotonates the positively charged ammonium nitrogen.[8] This is kinetically more favorable than waiting for the tert-butyl carbonate to act as the base, thus increasing the reaction rate.

-

Decomposition: The tert-butyl carbonate leaving group decomposes into tert-butoxide and CO₂. The tert-butoxide is subsequently protonated by the triethylammonium salt formed in the previous step to generate tert-butanol and regenerate the free base catalyst.[8]

The Special Case of DMAP

When a highly nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is used, the mechanism is altered.[10]

-

Catalyst Activation: DMAP first attacks the Boc anhydride to form a highly reactive N-tert-butoxycarbonyl-DMAP intermediate, expelling tert-butyl carbonate. This reaction is often visually apparent due to near-instantaneous gas formation.[10][11]

-

Amine Attack: The amine then attacks the activated carbonyl of the Boc-pyridinium species. This step is much faster than the attack on Boc anhydride itself.

-

Catalyst Regeneration: The attack by the amine regenerates the DMAP catalyst, which can then participate in another cycle.[10]

While DMAP is highly effective, its use increases the likelihood of side reactions, such as the formation of ureas, and must be carefully controlled, especially with primary amines.[10][12]

Chemoselectivity: The N vs. O Question

For a molecule like 2-phenylethanolamine, which contains both an amine and an alcohol, achieving selective protection is paramount. The inherent difference in nucleophilicity between nitrogen and oxygen is the key to this selectivity.

-

Inherent Nucleophilicity: Primary amines are significantly more nucleophilic than primary alcohols.[6][13] Under standard, neutral, or mildly basic conditions, the amine will react with (Boc)₂O at a much faster rate than the alcohol, leading to clean N-protection.[13][14] Several studies confirm that amino alcohols afford N-Boc protected derivatives without the formation of oxazolidinone or significant O-acylation side products.[14]

-

Solvent Effects: The choice of solvent can influence reaction rates. Protic solvents like methanol have been shown to accelerate the Boc protection of less nucleophilic aromatic amines by stabilizing the transition state through hydrogen bonding.[15] For highly nucleophilic aliphatic amines like the one in 2-phenylethanolamine, aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are standard and provide excellent results without competing with the substrate.[16][17]

Validated Experimental Protocol

This protocol describes a reliable, scalable method for the N-Boc protection of 2-phenylethanolamine.

Materials & Reagents:

-

2-Phenylethanolamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Step-by-Step Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-phenylethanolamine (1.0 eq).

-

Dissolution: Dissolve the amine in anhydrous THF (approx. 0.2–0.5 M concentration). Stir until a homogenous solution is formed.

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the solution portion-wise at room temperature. A slight exotherm may be observed. Note: For slower reacting amines, the addition of a base like triethylamine (1.2 eq) at this stage is recommended to accelerate the reaction.[17]

-

Reaction: Stir the mixture at room temperature. The reaction is typically accompanied by the gentle evolution of CO₂ gas. Ensure the system is not sealed.[7][10]

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The product will have a higher Rf value than the starting amine. The reaction is generally complete within 1-4 hours.[1]

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes any unreacted (Boc)₂O and acidic impurities.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-phenylethanolamine, which is often pure enough for subsequent steps. Further purification can be achieved by column chromatography if necessary.

Data Summary & Reaction Parameters

The efficiency of Boc protection is influenced by several factors. The following table summarizes typical conditions and expected outcomes.

| Parameter | Condition | Rationale & Field Insights | Expected Yield |

| Solvent | THF, DCM, Acetonitrile | Aprotic solvents are preferred to prevent hydrogen bonding interference and are easy to remove post-reaction.[16][17] | >95% |

| Base (Optional) | None, TEA, DIEA | For a reactive primary amine like this, a base is often unnecessary but can ensure rapid and complete conversion, especially on a large scale.[7][8] | >95% |

| Stoichiometry | 1.05 - 1.2 eq (Boc)₂O | A slight excess of Boc anhydride ensures complete consumption of the starting amine. Gross excess can complicate purification. | >95% |

| Temperature | 0 °C to Room Temp. | The reaction is typically fast and exothermic. Running at room temperature is standard; cooling may be used for large-scale reactions to control the exotherm.[17][18] | >95% |

| Reaction Time | 1 - 4 hours | Reaction time is dependent on concentration and the presence of a base. Monitor by TLC for optimal results.[1] | >95% |

Troubleshooting and Potential Side Reactions

While generally a robust reaction, certain issues can arise:

-

Incomplete Reaction: If the reaction stalls, ensure the (Boc)₂O reagent has not hydrolyzed during storage. Adding a catalytic amount of DMAP or a stoichiometric amount of TEA can often drive the reaction to completion.

-

Di-Boc Protection: Formation of a N,N-di-Boc product is rare for primary amines under these conditions but can be promoted by using a strong, non-nucleophilic base and excess (Boc)₂O. This is generally not a concern for this substrate.

-

Urea Formation: In the presence of DMAP, isocyanate intermediates can sometimes form, leading to symmetrical ureas upon reaction with another molecule of the starting amine.[12] This is minimized by controlling the amount of DMAP and the reaction temperature.

-

Vigorous Gas Evolution: The decomposition of the carbonate intermediate releases CO₂ gas. On a large scale, this can cause significant pressure buildup. Always ensure the reaction vessel is adequately vented.[7][10]

Conclusion

The N-Boc protection of 2-phenylethanolamine is a highly efficient and chemoselective transformation that leverages the superior nucleophilicity of the amine over the alcohol. The reaction proceeds through a well-understood nucleophilic acyl substitution mechanism that is robust and high-yielding under standard laboratory conditions. By understanding the mechanistic principles, optimizing reaction parameters, and being aware of potential side reactions, researchers can confidently and reliably employ this critical protecting group strategy in their synthetic endeavors.

References

- Vertex AI Search. Boc Protection Mechanism (Boc2O) - Common Organic Chemistry.

- Vertex AI Search. Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry.

- BenchChem. An In-depth Technical Guide to the Boc Protection of Primary Amines.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- Wikipedia. tert-Butyloxycarbonyl protecting group.

- Vertex AI Search. Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry.

- BenchChem. Common side reactions with Boc-protected amino acids and how to avoid them.

- RSC Publishing. Dual protection of amino functions involving Boc.

- ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature.

- Wikipedia. Di-tert-butyl dicarbonate.

- BenchChem. An In-depth Technical Guide to the Boc Protection Mechanism for Amines.

- ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. The Journal of Organic Chemistry.

- Organic Syntheses Procedure. DI-tert-BUTYL DICARBONATE.

- Echemi. A Better Understanding of Di Tert Butyl Dicarbonate.

- ResearchGate. How can we protect an amino group leaving an alcohol group free?.

- Beilstein Journals. EXPERIMENTAL PROCEDURES.

- Fisher Scientific. Amine Protection / Deprotection.

- Chemistry Steps. Boc Protecting Group for Amines.

- WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines.

- BenchChem. Experimental procedure for deprotection of Boc-protected amines.

- The Royal Society of Chemistry. Experimental Procedures.

- ResearchGate. Synthesis of N-BOC amines by various routes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 11. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. wuxibiology.com [wuxibiology.com]

- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 17. Amine Protection / Deprotection [fishersci.co.uk]

- 18. beilstein-journals.org [beilstein-journals.org]

Potential derivatives of tert-Butyl (2-hydroxyethyl)phenylcarbamate

An In-Depth Technical Guide to the Synthetic Derivatives of tert-Butyl (2-hydroxyethyl)phenylcarbamate

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular scaffolds is paramount. Tert-Butyl (2-hydroxyethyl)phenylcarbamate is one such scaffold, a molecule of unassuming complexity that conceals a wealth of synthetic potential. Its structure, featuring a tert-butoxycarbonyl (Boc)-protected secondary amine and a primary alcohol, presents two orthogonal points for chemical modification. This dual functionality allows for the systematic and controlled construction of diverse molecular architectures, making it an invaluable starting material for drug discovery programs and the development of novel functional materials.

This guide provides an in-depth exploration of the potential derivatives of tert-Butyl (2-hydroxyethyl)phenylcarbamate. We will move beyond simple reaction lists to dissect the causality behind experimental choices, offering field-proven insights into reaction mechanisms, protocol optimization, and analytical validation. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for innovation.

Core Molecular Analysis and Reactivity Profile

Tert-Butyl (2-hydroxyethyl)phenylcarbamate (Molecular Formula: C₁₃H₁₉NO₃) is characterized by three key regions: the phenyl ring, the Boc-protected amine, and the terminal hydroxyethyl group.[1] The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

-

The Hydroxyl (-OH) Group: As a primary alcohol, this is a prime site for nucleophilic attack and a versatile handle for introducing a vast array of functionalities through esterification, etherification, and other coupling reactions.

-

The N-Boc Carbamate Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under most basic and nucleophilic conditions, yet its facile removal under acidic conditions.[2][3] This acid lability provides a strategic pathway to unmask the secondary amine for subsequent derivatization.

-

The Phenyl Group: While the aromatic ring can undergo electrophilic substitution, modifications at the hydroxyl and amine functionalities are more common and strategically straightforward for library development based on this specific scaffold.

The inherent orthogonality of the hydroxyl group's reactivity and the Boc group's lability is the cornerstone of its synthetic value. One can selectively modify the alcohol, then deprotect the amine to perform a secondary modification, or vice versa, leading to a combinatorial expansion of potential derivatives.

Synthetic Pathways: Derivatization at the Hydroxyl Terminus

The primary alcohol is the most accessible functional group for immediate derivatization, offering straightforward pathways to esters and ethers, which are pivotal classes of compounds in medicinal chemistry.

Esterification: Crafting Prodrugs and Modulating Polarity

Esterification of the terminal hydroxyl group is a common strategy to create prodrugs, enhance lipophilicity, or introduce biologically active carboxylic acid moieties. The reaction typically proceeds via nucleophilic acyl substitution.

Causality in Experimental Design:

The choice of esterification agent dictates the reaction conditions. Acyl chlorides and anhydrides are highly reactive electrophiles that readily couple with the alcohol, often in the presence of a non-nucleophilic base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The base serves to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion. For less reactive carboxylic acids, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are employed to activate the acid.[4]

Protocol 2.1.1: Synthesis of 2-((tert-butoxycarbonyl)(phenyl)amino)ethyl benzoate

-

Reagent Preparation: Dissolve tert-Butyl (2-hydroxyethyl)phenylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Add benzoyl chloride (1.2 eq) dropwise to the stirred solution. The formation of a white precipitate (triethylamine hydrochloride) is typically observed.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Etherification: Modifying Steric and Electronic Properties

Williamson ether synthesis is the classical method for forming ethers from the parent alcohol. This reaction allows for the introduction of various alkyl or aryl groups, significantly altering the molecule's steric bulk, flexibility, and electronic profile.

Causality in Experimental Design:

This Sₙ2 reaction requires the deprotonation of the alcohol to form a more potent nucleophile, the alkoxide. A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for this purpose. The choice of solvent is critical; polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are preferred as they solvate the cation without hindering the nucleophilicity of the alkoxide.

Protocol 2.2.1: Synthesis of tert-Butyl (2-(benzyloxy)ethyl)(phenyl)carbamate

-

Reagent Preparation: Add anhydrous THF to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an inert atmosphere inlet.

-

Alkoxide Formation: Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to the THF. Cool the suspension to 0 °C. Add a solution of tert-Butyl (2-hydroxyethyl)phenylcarbamate (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

-

Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to obtain the desired ether.

Synthetic Pathways: Unmasking and Derivatizing the Amine

The true combinatorial power of the scaffold is realized upon removal of the Boc protecting group. The resulting secondary amine, N-phenyl-ethanolamine, is a versatile intermediate for a host of subsequent modifications.

Boc Deprotection: The Gateway to N-Functionalization

The Boc group is cleaved under acidic conditions, generating the free amine as a salt. The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of the stable tert-butyl cation, which is typically scavenged by the counter-ion or solvent.

Causality in Experimental Design:

Trifluoroacetic acid (TFA) is commonly used, often neat or diluted in DCM, as it is volatile and easily removed.[5] Alternatively, a solution of HCl in an organic solvent like 1,4-dioxane or methanol provides the amine hydrochloride salt, which is often a stable, crystalline solid that can be easily handled.[4]

Protocol 3.1.1: Synthesis of 2-(phenylamino)ethan-1-ol hydrochloride

-

Reagent Preparation: Dissolve tert-Butyl (2-hydroxyethyl)phenylcarbamate (1.0 eq) in a minimal amount of 1,4-dioxane or methanol.

-

Acidification: Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.

-

Reaction: Stir the mixture for 1-3 hours. The reaction progress can be monitored by TLC or by observing the cessation of gas (isobutylene) evolution. A precipitate may form as the hydrochloride salt is generated.

-

Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether or hexane to remove non-polar impurities and then collected by filtration to yield the amine hydrochloride salt. No further purification is typically necessary.

Derivatization of the Secondary Amine

Once deprotected, the secondary amine is a nucleophile that can be readily functionalized via N-acylation, N-alkylation, or reductive amination.

3.2.1 N-Acylation

Reacting the amine with an acyl chloride or anhydride (similar to Protocol 2.1.1) yields an amide derivative. This is a fundamental transformation for building peptide-like structures or introducing diverse acyl groups.

3.2.2 N-Alkylation

Direct alkylation with alkyl halides can be achieved but may suffer from over-alkylation. A more controlled method is reductive amination.

Protocol 3.2.3: Reductive Amination to Synthesize 2-(benzyl(phenyl)amino)ethan-1-ol

-

Imine Formation: Dissolve 2-(phenylamino)ethan-1-ol (1.0 eq, either as the free base or from the salt neutralized with a base like TEA) and benzaldehyde (1.1 eq) in a suitable solvent like methanol or DCM.

-

Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

-

Work-up and Purification: Quench with saturated aqueous NaHCO₃ and extract with DCM. Dry, concentrate, and purify by column chromatography to yield the N-benzylated product.

Data Presentation: A Comparative Overview

The following table summarizes representative synthetic transformations starting from tert-Butyl (2-hydroxyethyl)phenylcarbamate.

| Derivative Type | Reaction | Key Reagents | Typical Yield | Notes |

| Ester | Esterification | Benzoyl Chloride, TEA, DCM | 85-95% | A common method for creating prodrugs. |

| Ether | Williamson Ether Synthesis | Benzyl Bromide, NaH, THF | 70-85% | Introduces steric bulk and modifies polarity. |

| Amine Salt | Boc Deprotection | 4 M HCl in Dioxane | >95% | Key intermediate for further N-functionalization. |

| N-Acylated Amine | N-Acylation | Acetyl Chloride, TEA, DCM | 90-98% | Forms a stable amide linkage. |

| N-Alkylated Amine | Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | 75-90% | A controlled method for N-alkylation. |

Visualization of Synthetic Workflows

Diagrams are essential for visualizing the relationships between compounds and the flow of a multi-step synthesis.

Caption: Synthetic pathways from tert-Butyl (2-hydroxyethyl)phenylcarbamate.

Caption: Experimental workflow for a two-step derivative synthesis.

Analytical Characterization: A Self-Validating System

Confirmation of each synthetic step is crucial. A combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a robust, self-validating system to confirm the structure of each new derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum of the parent compound shows characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the methylene protons of the hydroxyethyl chain, and the aromatic protons.[6] Upon esterification, the methylene protons adjacent to the oxygen (-CH₂-O-) will shift downfield. Upon Boc deprotection, the large singlet for the tert-butyl group disappears completely.

-

¹³C NMR: The carbonyl carbon of the Boc group has a distinct chemical shift (~155 ppm).[7] This signal's disappearance is a definitive indicator of successful deprotection. New signals corresponding to carbons of the added moieties will also appear.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compounds.

-

Electrospray Ionization (ESI): This soft ionization technique is ideal for observing the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

-

Boc Group Fragmentation: A characteristic fragmentation pattern for Boc-protected compounds is the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da) under certain MS conditions.[8][9] While useful for confirmation, care must be taken as in-source fragmentation can sometimes be mistaken for an incomplete reaction.[10] Using softer ionization settings can help minimize this.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for tracking the functional group transformations.

-

Parent Compound: Shows a broad O-H stretch (~3400 cm⁻¹) and a strong C=O stretch from the carbamate (~1700 cm⁻¹).

-

Ester Derivative: The O-H stretch will disappear, and a new C=O stretch for the ester will appear (~1720 cm⁻¹), often overlapping with the carbamate carbonyl.

-

Deprotected Amine: The carbamate C=O stretch will disappear, and characteristic N-H stretches will appear.

Pharmacological Context and Future Directions

Phenylcarbamate derivatives have demonstrated a wide range of biological activities, including antiarrhythmic, antiprotozoal, and enzyme-inhibiting properties.[11][12] The carbamate moiety itself is a key functional group in many approved drugs and is often used to improve stability and pharmacokinetic properties.[13] The derivatives synthesized from the tert-Butyl (2-hydroxyethyl)phenylcarbamate scaffold can be screened in various biological assays to identify novel therapeutic leads. The systematic modifications enabled by the protocols in this guide allow for the development of detailed Structure-Activity Relationships (SAR), providing a logical path to optimize lead compounds for improved potency and selectivity. The future of this scaffold lies in its application within automated synthesis platforms to rapidly generate large libraries of diverse compounds for high-throughput screening.

References

- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.

-

Pharmacological Evaluation of the Effects of Phenylcarbamic Acid Derivatives on Cardiovascular Functions in Rats. PubMed. Available at: [Link]

-

Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. MDPI. Available at: [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Available at: [Link]

-

Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

-

Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

In vitro activity of two phenyl-carbamate derivatives, singly and in combination with albendazole against albendazole-resistant Giardia intestinalis. PubMed. Available at: [Link]

-

Recent Advances in the Chemistry of Metal Carbamates. MDPI. Available at: [Link]

-

Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. National Institutes of Health. Available at: [Link]

-

Enamides and enecarbamates as nucleophiles in stereoselective C-C and C-N bond-forming reactions. PubMed. Available at: [Link]

-

Possible reactions of an electrophile E with a carbamato ligand. ResearchGate. Available at: [Link]

-

Nuclear magnetic resonance (NMR) spectral characterization of BMAA and its carbamate adducts. ResearchGate. Available at: [Link]

-

NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. SciSpace. Available at: [Link]

- Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research. Available at: https://www.jocpr.

-

The Strategic Importance of Tert-Butyl (2-hydroxyethyl)(methyl)carbamate in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]

-

How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. Available at: [Link]

-

Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. Available at: [Link]

-

13C NMR study on carbamate hydrolysis reactions in aqueous amine/CO2 solutions. The Chemical Society of Japan. Available at: [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Available at: [Link]

-

Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). ResearchGate. Available at: [Link]

-

Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. MDPI. Available at: [Link]

-

Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2− Complexes. PubMed Central. Available at: [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. Available at: [Link]

-

Please suggest me a best recent method of esterification of N-Boc-Amino Acids?. ResearchGate. Available at: [Link]

-

Ester-to-Amide Rearrangement of Ethanolamine-Derived Prodrugs of Sobetirome with Increased Blood-Brain Barrier Penetration. PubMed Central. Available at: [Link]

-

How do you esterify a N-Boc protected amino acid?. ResearchGate. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

A convenient way for the synthesis of mono N-alkylated ethanolamine. ChemRxiv. Available at: [Link]

-

Rational, yet simple, design and synthesis of an antifreeze- protein inspired polymer for cellular cryopreservation. The Royal Society of Chemistry. Available at: [Link]

-

Enzymatic Kinetic Resolution of Tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate, a Key Intermediate to Chiral Organoselenanes and Organotelluranes. PubMed. Available at: [Link]

-

Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available at: [Link]

-

tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. PubChem. Available at: [Link]

-

(PDF) Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. ResearchGate. Available at: [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]

-

tert-Butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate. PubMed Central. Available at: [Link]

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]

-

Phenylethanolamine. Wikipedia. Available at: [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. scispace.com [scispace.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. osti.gov [osti.gov]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological Evaluation of the Effects of Phenylcarbamic Acid Derivatives on Cardiovascular Functions in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro activity of two phenyl-carbamate derivatives, singly and in combination with albendazole against albendazole-resistant Giardia intestinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Indispensable Role of Carbamate Protecting Groups in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate and demanding field of organic synthesis, particularly in the development of complex molecules such as pharmaceuticals and natural products, the strategic use of protecting groups is a cornerstone of success. Among the various classes of protecting groups, carbamates have emerged as one of the most versatile and widely utilized for the temporary masking of amine functionalities.[1][2] Their predictable reactivity, diverse range of cleavage conditions, and amenability to orthogonal strategies make them indispensable tools in the synthetic chemist's arsenal. This guide provides a comprehensive technical overview of the most important carbamate protecting groups, delving into the mechanistic underpinnings of their application and removal, and offering field-proven insights to inform experimental design and execution.

The Logic of Amine Protection: Why Carbamates?

Amines are ubiquitous functional groups in biologically active molecules, but their inherent nucleophilicity and basicity can be a double-edged sword in a multi-step synthesis.[2] Unprotected amines can engage in a variety of undesired side reactions, leading to complex product mixtures and diminished yields. Carbamate protecting groups address this challenge by converting the highly nucleophilic amine into a significantly less reactive carbamate moiety.[2] This transformation is achieved by reacting the amine with an appropriate electrophilic reagent, effectively "capping" the nitrogen atom.[3] The choice of a specific carbamate protecting group is a critical strategic decision, dictated by the overall synthetic plan and the chemical environment of the molecule.

The Pillars of Carbamate Protection: A Comparative Analysis

The utility of carbamate protecting groups lies in their diverse deprotection methods, which form the basis of orthogonal protection strategies.[3][4] Orthogonality allows for the selective removal of one protecting group in the presence of others, a crucial capability in the synthesis of complex molecules with multiple functional groups. The three most prominent carbamate protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—each respond to a distinct set of cleavage conditions, making them the workhorses of modern organic synthesis, especially in peptide chemistry.[3]

tert-Butoxycarbonyl (Boc): The Acid-Labile Workhorse

The Boc group is a cornerstone of amine protection, celebrated for its stability under a wide array of conditions and its clean, acid-catalyzed removal.[5]

Mechanism of Protection and Deprotection:

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, releasing tert-butanol, carbon dioxide, and the N-Boc protected amine. The evolution of CO₂ provides a strong thermodynamic driving force for the reaction.

Deprotection is achieved with strong acids, most commonly trifluoroacetic acid (TFA). The mechanism involves protonation of the carbamate carbonyl oxygen, followed by cleavage of the C-O bond to generate a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid readily decarboxylates to furnish the free amine.

Diagram: Boc Protection and Deprotection Mechanism

Caption: Mechanism of Boc protection and acid-catalyzed deprotection.

Experimental Protocol: Boc Protection of a Primary Amine

-

Materials: Primary amine (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Triethylamine (Et₃N, 1.2 equiv), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the primary amine in DCM in a round-bottom flask.

-

Add triethylamine to the solution and stir for 5 minutes at room temperature.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

-

Carboxybenzyl (Cbz or Z): Cleavage by Hydrogenolysis